3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one
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Overview
Description
3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes fluorophenyl, sulfonyl, imino, methoxyphenyl, and pyridino groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The process typically begins with the preparation of the fluorophenyl and methoxyphenyl precursors, followed by their coupling under controlled conditions. The reaction conditions often involve the use of solvents, temperature control, and purification techniques to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and implementing continuous flow processes. The use of advanced technologies such as automated reactors and in-line monitoring can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one
- 3-[(4-Bromophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one
Uniqueness
The uniqueness of 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C26H21FN4O4S |
---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
5-(4-fluorophenyl)sulfonyl-6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C26H21FN4O4S/c1-16-4-3-13-30-24(16)29-25-21(26(30)32)14-22(36(33,34)20-11-7-18(27)8-12-20)23(28)31(25)15-17-5-9-19(35-2)10-6-17/h3-14,28H,15H2,1-2H3 |
InChI Key |
PGSWZCHWHKMNCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=C(C=C4)OC)S(=O)(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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